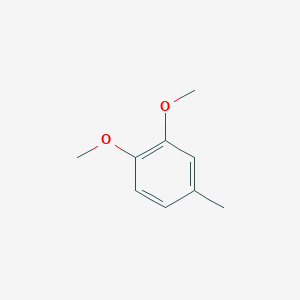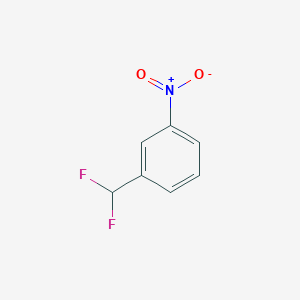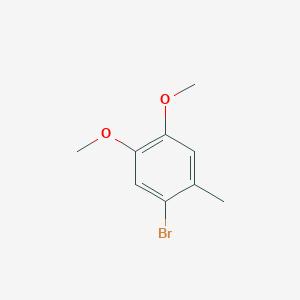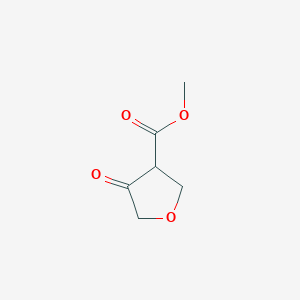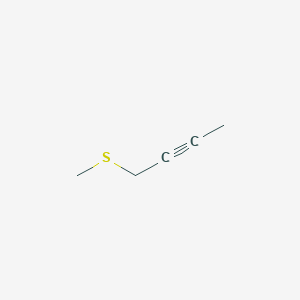
1-(Methylsulfanyl)but-2-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Methylsulfanyl)but-2-yne” is a chemical compound with the molecular formula C5H8S . It’s a derivative of butyne, which is a hydrocarbon with a triple bond .
Synthesis Analysis
The synthesis of compounds similar to “1-(Methylsulfanyl)but-2-yne” often involves multiple steps. For instance, the hydrohalogenation of alkynes, a process where hydrogen halides are added to alkynes, is a common method used in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of “1-(Methylsulfanyl)but-2-yne” is linear due to the sp hybridization of the carbon atoms contributing to the triple bond . The bond angle in such hybridization is estimated to be equal to 180 degrees .
Chemical Reactions Analysis
Alkynes, like “1-(Methylsulfanyl)but-2-yne”, can undergo various chemical reactions. One common reaction is hydrohalogenation, where a hydrogen halide is added to the alkyne . This reaction follows Markovnikov’s rule, where the halide attaches to the more substituted carbon while the hydrogen chooses the less substituted carbon .
Safety And Hazards
Direcciones Futuras
The future directions for “1-(Methylsulfanyl)but-2-yne” and similar compounds could involve their use in the development of molecular switches. These are molecules or supramolecular assemblies that can exist in two or more stable states and can be transformed from one state to another by various external stimuli .
Propiedades
IUPAC Name |
1-methylsulfanylbut-2-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-3-4-5-6-2/h5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZGILYJHXDNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559081 |
Source


|
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfanyl)but-2-yne | |
CAS RN |
118891-26-2 |
Source


|
| Record name | 1-(Methylsulfanyl)but-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

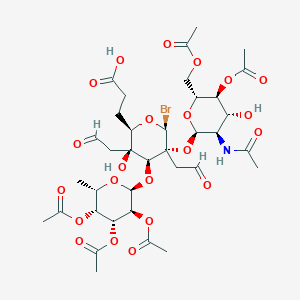
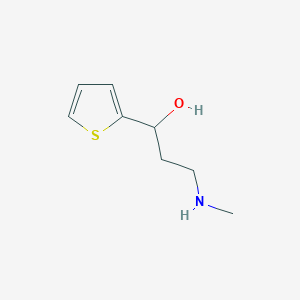
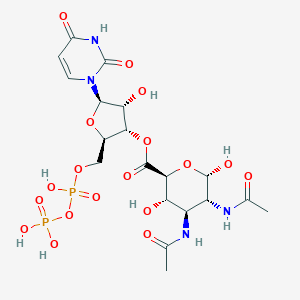
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
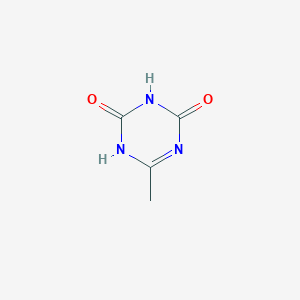
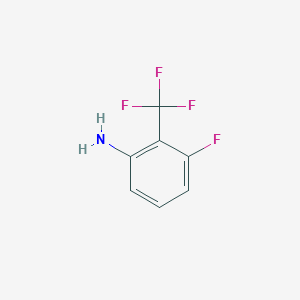
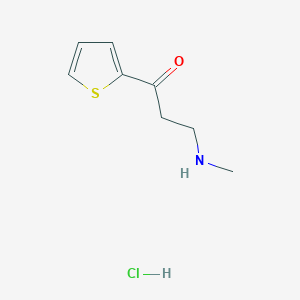
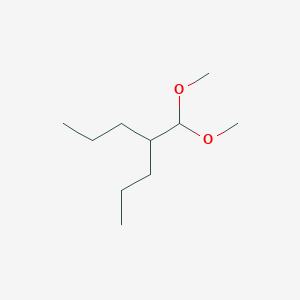
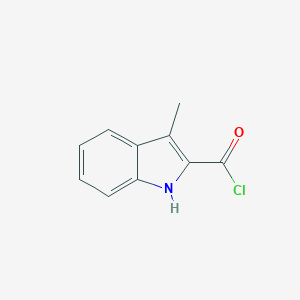
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
